(2-Oxo-1,3-benzoxazol-3(2H)-yl)methyl 2-methylprop-2-enoate
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Overview
Description
(2-Oxo-1,3-benzoxazol-3(2H)-yl)methyl 2-methylprop-2-enoate is a chemical compound that belongs to the class of benzoxazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Oxo-1,3-benzoxazol-3(2H)-yl)methyl 2-methylprop-2-enoate typically involves the condensation of 2-aminophenol with an appropriate aldehyde or acid derivative under specific reaction conditions. One common method involves the use of aqueous hydrogen peroxide (H₂O₂), ethanol, titanium tetraisopropoxide (TTIP), and a catalyst such as mesoporous titania-alumina mixed oxide (MTAMO) at 50°C .
Industrial Production Methods
Industrial production methods for benzoxazole derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2-Oxo-1,3-benzoxazol-3(2H)-yl)methyl 2-methylprop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
(2-Oxo-1,3-benzoxazol-3(2H)-yl)methyl 2-methylprop-2-enoate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials with specific properties, such as optical and electronic materials.
Mechanism of Action
The mechanism of action of (2-Oxo-1,3-benzoxazol-3(2H)-yl)methyl 2-methylprop-2-enoate involves its interaction with specific molecular targets and pathways. For instance, benzoxazole derivatives have been shown to inhibit the activity of certain enzymes and proteins, leading to their antimicrobial and anticancer effects . The compound may also interact with cellular receptors and signaling pathways, modulating biological processes at the molecular level.
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: A parent compound with similar structural features.
Benzothiazole: Another heterocyclic compound with sulfur instead of oxygen in the ring.
Benzimidazole: Contains nitrogen in the ring and exhibits similar biological activities.
Uniqueness
(2-Oxo-1,3-benzoxazol-3(2H)-yl)methyl 2-methylprop-2-enoate is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties
Properties
CAS No. |
145875-07-6 |
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Molecular Formula |
C12H11NO4 |
Molecular Weight |
233.22 g/mol |
IUPAC Name |
(2-oxo-1,3-benzoxazol-3-yl)methyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C12H11NO4/c1-8(2)11(14)16-7-13-9-5-3-4-6-10(9)17-12(13)15/h3-6H,1,7H2,2H3 |
InChI Key |
BCFMCQBIAXTIDC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OCN1C2=CC=CC=C2OC1=O |
Origin of Product |
United States |
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